molecular formula C15H33NSn B027331 2-(Tributylstannyl)-2-propen-1-amine CAS No. 155258-22-3

2-(Tributylstannyl)-2-propen-1-amine

Cat. No.: B027331
CAS No.: 155258-22-3
M. Wt: 346.1 g/mol
InChI Key: MHHRLTVTQDIGJD-UHFFFAOYSA-N
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Description

2-(Tributylstannyl)-2-propen-1-amine is an organotin compound with the chemical formula C15H32SnN. It is a colorless liquid that is primarily used in organic and organometallic chemistry. The compound features a tin atom bonded to a propenyl group and three butyl groups, making it a versatile reagent in various chemical reactions.

Scientific Research Applications

2-(Tributylstannyl)-2-propen-1-amine has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Material Science: Investigated for its potential in the development of organic photovoltaics and organic light-emitting diodes (OLEDs).

    Medicinal Chemistry: Explored for its role in the synthesis of pharmaceuticals and biologically active compounds.

    Catalysis: Acts as a reagent in various catalytic processes, including Stille coupling reactions.

Mechanism of Action

In Stille coupling reactions, a palladium catalyst is typically used . The reaction involves the coupling of two organic groups, one of which is carried as an organotin compound .

Safety and Hazards

Tributylstannyl compounds can be hazardous. They can be toxic if swallowed, harmful in contact with skin, cause skin irritation, cause serious eye irritation, may damage fertility, and may cause damage to organs through prolonged or repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tributylstannyl)-2-propen-1-amine typically involves the reaction of allyl bromide (CH₂=CH-CH₂Br) with tributyltin hydride (Bu₃SnH) in the presence of a catalyst such as palladium. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired organotin compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of palladium catalysts is common, and the reaction is typically carried out in an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

2-(Tributylstannyl)-2-propen-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions where the tin atom is replaced by other functional groups.

    Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides to form new carbon-carbon bonds.

    Hydrostannylation: The addition of a hydrogen atom and a tributyltin group across a double bond in an alkene molecule.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Organic Halides: React with this compound in substitution and coupling reactions.

    Inert Atmosphere: Reactions are often carried out under an inert atmosphere to prevent oxidation.

Major Products Formed

    Coupling Products: Formation of new carbon-carbon bonds resulting in complex organic molecules.

    Substituted Products: Replacement of the tin atom with other functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-(Tributylstannyl)pyridine: Another organotin compound used in Stille coupling reactions.

    2-(Tributylstannyl)thiophene: Used in the synthesis of organic semiconductors and other functional materials.

    Tetraalkynylstannanes: Used in cross-coupling reactions to form arylalkynes.

Uniqueness

2-(Tributylstannyl)-2-propen-1-amine is unique due to its specific structure, which allows for versatile reactivity in organic synthesis. Its ability to participate in various coupling and substitution reactions makes it a valuable reagent in the synthesis of complex organic molecules. Additionally, its applications in material science and medicinal chemistry highlight its importance in scientific research.

Properties

IUPAC Name

2-tributylstannylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1,3-4H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHRLTVTQDIGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434338
Record name 2-(TRIBUTYLSTANNYL)-2-PROPEN-1-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155258-22-3
Record name 2-(TRIBUTYLSTANNYL)-2-PROPEN-1-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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